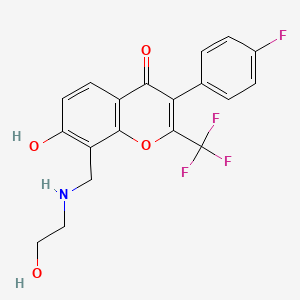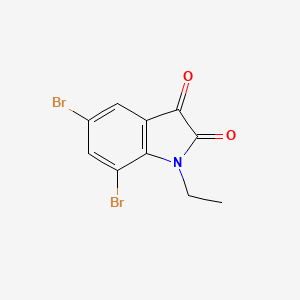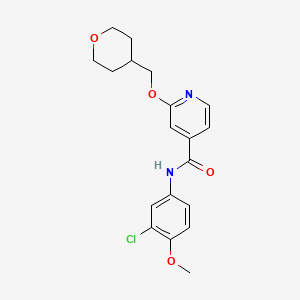![molecular formula C15H13N7OS B2766782 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034381-93-4](/img/structure/B2766782.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains two triazole rings, a benzene ring, and a thiophene ring. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry and material science . The benzene ring is a six-membered ring with alternating double bonds, known for its stability and aromaticity. The thiophene ring is a five-membered ring containing four carbon atoms and a sulfur atom, and is also aromatic.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzene and triazole rings. The electron-donating and electron-withdrawing properties of these rings could result in interesting electronic properties .Chemical Reactions Analysis
Triazole rings can participate in various chemical reactions, including N-alkylation, N-arylation, and the Mannich reaction . The benzene ring can undergo electrophilic aromatic substitution reactions, and the thiophene ring can undergo reactions similar to those of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the rings. Generally, compounds with these rings are stable and have good solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with triazole and thiophene moieties, such as those described in the research, are often synthesized through multi-step reactions involving substituted acetophenones, triazoles, and isothiocyanates, with their structures confirmed by X-ray diffraction and other spectroscopic methods. These compounds display significant intermolecular interactions stabilizing their crystal structure, hinting at the meticulous design involved in synthesizing structurally complex molecules like the one (Li Fa-qian et al., 2005).
Biological Activities
Compounds bearing triazole and thiophene units have shown a range of biological activities. For instance, some exhibit antifungal and plant growth regulating activities, indicating the potential for agricultural applications. This aligns with the broader research trend of developing novel compounds with specific biological activities for use in medicine and agriculture (Li Fa-qian et al., 2005).
Antimicrobial Properties
Research into triazole compounds also extends into antimicrobial efficacy. For example, novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of pathogens, including bacteria and fungi. Such studies underscore the potential of triazole and thiophene-based compounds in developing new antimicrobial agents, which could be relevant to the compound of interest (N. Rezki, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c23-14(10-21-13-5-2-1-4-12(13)18-20-21)16-8-11-9-22(19-17-11)15-6-3-7-24-15/h1-7,9H,8,10H2,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMMAZMSOIYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)



![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)



![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
